molecular formula C10H6N2O B1267792 2-Benzoylmalononitrile CAS No. 46177-21-3

2-Benzoylmalononitrile

Cat. No.: B1267792
CAS No.: 46177-21-3
M. Wt: 170.17 g/mol
InChI Key: TYILDUOIQJLXMU-UHFFFAOYSA-N
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Description

2-Benzoylmalononitrile is an organic compound with the molecular formula C10H6N2O. It is characterized by the presence of a benzoyl group attached to a malononitrile moiety. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylmalononitrile can be synthesized through the reaction of benzaldehyde and malononitrile. This reaction typically occurs in the presence of a suitable catalyst. One common method involves the use of hydrotalcite catalysts, such as Ti-Al-Mg hydrotalcite, which can be prepared using a combustion method with glycine as a fuel. The reaction is carried out in ethyl acetate as a solvent at 60°C, achieving high selectivity and conversion rates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly catalytic processes is emphasized to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylmalononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl derivatives.

Scientific Research Applications

2-Benzoylmalononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoylmalononitrile involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: Similar in structure but differs in the presence of a benzylidene group instead of a benzoyl group.

    Malononitrile: Lacks the benzoyl group, making it less reactive in certain types of reactions.

    Benzoylacetonitrile: Contains a benzoyl group but differs in the position of the nitrile group.

Uniqueness

2-Benzoylmalononitrile is unique due to its specific combination of benzoyl and malononitrile moieties, which confer distinct reactivity and versatility in various chemical reactions. This uniqueness makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2-benzoylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYILDUOIQJLXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303787
Record name 2-Benzoylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46177-21-3
Record name 46177-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYL MALONONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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